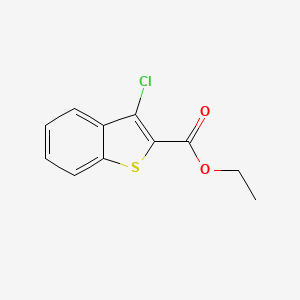

![molecular formula C13H16ClNO2 B2878299 2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride CAS No. 2089255-59-2](/img/structure/B2878299.png)

2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

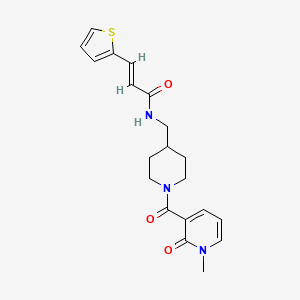

2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H16ClNO2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound involves a Diels–Alder reaction between key intermediates . This reaction leads to the formation of a correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H16ClNO2. The structure is complex, involving a spiro[3.3]heptane core with a pyridin-3-yl group and a carboxylic acid group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 253.7 g/mol . Other properties such as melting point, boiling point, and density are not well-documented in the available literature .科学的研究の応用

Synthesis of Biologically Active Compounds

The structural motif of spiro[pyrrolidine-3,3'-oxindole] derivatives is known for its presence in numerous bioactive molecules. Research by Xiao‐Hua Chen et al. (2009) demonstrates an enantioselective organocatalytic approach to synthesize these derivatives with high enantiopurity and structural diversity, highlighting its potential in medicinal chemistry and diversity-oriented synthesis (Xiao‐Hua Chen et al., 2009). Similarly, Sarah Van der Jeught et al. (2010) describe the synthesis of spiro[2-oxoindole-pyrrolidines] through Kharasch radical cyclization, underlining the medicinal relevance of these structures (Sarah Van der Jeught et al., 2010).

Materials Science Applications

Optically active spiro compounds, such as spiro[3.3]heptane derivatives, exhibit unique properties useful in materials science. Hongzhi Tang et al. (1999) achieved optical resolution of (R)-spiro[3.3]heptane-2,6-dicarboxylic acid, which could have implications in the development of optically active materials with potential applications in various fields, including polymer science (Hongzhi Tang et al., 1999).

Mechanistic Insights and Synthetic Methodologies

Research also focuses on developing novel synthetic methodologies and gaining mechanistic insights into the reactions involving spiro compounds. For instance, M. G. Rosenberg et al. (2016) explored the reactivity of a strained carbene, spiro[3.3]hept-1-ylidene, providing valuable information on [1,2]-sigmatropic rearrangements and the formation of unique hydrocarbon structures (M. G. Rosenberg et al., 2016). This research underscores the complexity and versatility of spiro compounds in synthetic chemistry, offering pathways to novel structures with potential utility across a range of applications.

特性

IUPAC Name |

2-pyridin-3-ylspiro[3.3]heptane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c15-11(16)13(10-3-1-6-14-7-10)8-12(9-13)4-2-5-12;/h1,3,6-7H,2,4-5,8-9H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHJSOJWZOIVNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)(C3=CN=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide](/img/structure/B2878224.png)

![8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2878225.png)

![ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2878229.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2878230.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2878231.png)

![4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2878232.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2878233.png)

![3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878236.png)

![N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2878239.png)